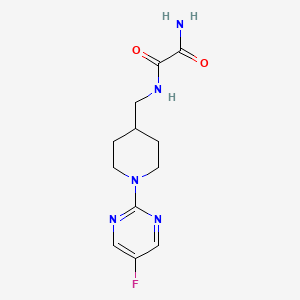

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN5O2/c13-9-6-16-12(17-7-9)18-3-1-8(2-4-18)5-15-11(20)10(14)19/h6-8H,1-5H2,(H2,14,19)(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNABXDQGCCILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)N)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 5-fluoropyrimidine derivative through halogenation and subsequent substitution reactions.

Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often involving amine precursors and appropriate cyclizing agents.

Oxalamide Group Introduction: The final step involves the coupling of the fluoropyrimidine-piperidine intermediate with oxalyl chloride to form the oxalamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

Reduction: Formation of reduced derivatives with hydrogenated functionalities.

Substitution: Formation of substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their properties, based on evidence from synthetic, pharmacological, and chemical databases:

*Estimated based on structural similarity to analogs.

Structural and Functional Insights

Substituent Effects

- 5-Fluoropyrimidin-2-yl (Target): The pyrimidine ring enables π-π stacking with aromatic residues in biological targets, while the fluorine atom enhances electronegativity and metabolic stability.

Molecular Weight and Bioavailability

- The target compound (~353 Da) falls within the acceptable range for oral bioavailability (Rule of Five). Analogs with higher molecular weights (e.g., 446.9 in ) may face challenges in absorption, while lighter compounds (e.g., 336.39 in ) could exhibit faster clearance .

Biological Activity

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a fluoropyrimidine moiety , a piperidine ring , and an oxalamide group . The presence of the fluorine atom in the pyrimidine ring significantly influences the electronic properties of the molecule, potentially enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂FN₅O₃ |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 2034615-47-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Potential Molecular Targets:

- Enzymes : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptors : It may interact with specific receptors involved in cellular signaling.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been explored for its potential in targeting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have shown promising antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit AChE and urease. These activities are significant for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Antibacterial Screening : Compounds similar to N1 have demonstrated moderate to strong activity against specific bacterial strains, suggesting that N1 may possess similar properties .

- Enzyme Inhibition Studies : In vitro assays indicate that derivatives of oxalamide exhibit strong inhibitory activity against AChE, with IC₅₀ values significantly lower than standard inhibitors .

- Cell Viability Assays : Preliminary cytotoxicity tests show that N1 can reduce the viability of certain cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxalamide derivatives revealed that those incorporating piperidine rings exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of oxalamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperidine structure could lead to increased antibacterial potency.

Q & A

Advanced Research Question

- Quantum Chemical Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite assesses binding to biological targets (e.g., enzymes or receptors). Focus on the fluoropyrimidine group’s interactions with active sites .

- MD Simulations : GROMACS or AMBER evaluates stability in solvent environments, particularly for the oxalamide linker’s conformational flexibility .

How do researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO/cosolvent systems (e.g., PEG-400) and confirm stock solution stability via LC-MS .

- Metabolic Interference : Hepatic microsome studies (e.g., human vs. murine) clarify species-specific metabolism impacting efficacy .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the oxalamide group .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

What are the key considerations for designing in vivo studies with this compound?

Advanced Research Question

- Dosage Optimization : Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability and half-life. Adjust doses based on plasma protein binding assays .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and renal function via creatinine clearance. Compare to structurally related compounds (e.g., piperidine-based analogs) .

- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (target ~2–3) and in situ perfusion models to predict CNS activity .

How can structural analogs of this compound guide SAR studies?

Advanced Research Question

- Piperidine Modifications : Replace the 5-fluoropyrimidine with 5-chloro or 5-bromo derivatives to assess halogen effects on target binding .

- Oxalamide Linker : Substitute with malonamide or succinamide to evaluate steric vs. electronic contributions .

- Methyl Group Positioning : Compare N-methylpiperidine vs. unsubstituted piperidine analogs to map steric tolerance in enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.